2-(2-Isopropoxyphenyl)ethanol
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Overview
Description
2-(2-Isopropoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Mechanism of Action
Target of Action
It is structurally similar to ethanol, which is known to interact with gaba receptors and glycine receptors .
Mode of Action
Ethanol, a structurally similar compound, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning .
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be involved in various biochemical pathways, including the conversion of ethanol into acetyl-coa, a central precursor for myriad biochemicals .
Pharmacokinetics
Ethanol, a structurally similar compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .
Result of Action
Ethanol, a structurally similar compound, is known to cause transient changes to many physiological responses in different organ systems .
Action Environment
It is known that ethanol rapidly breaks down in alkaline solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Isopropoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-isopropoxyphenol with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-isopropoxyphenyl)acetaldehyde or 2-(2-isopropoxyphenyl)acetone.
Reduction: Formation of 2-(2-isopropoxyphenyl)ethane.
Substitution: Formation of 2-(2-isopropoxyphenyl)ethyl halides or amines.
Scientific Research Applications
2-(2-Isopropoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of coatings, resins, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxyethanol: Similar in structure but lacks the phenyl ring.
2-Phenoxyethanol: Contains a phenyl ring but has a different alkoxy group.
2-(2-Methoxyphenyl)ethanol: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2-(2-Isopropoxyphenyl)ethanol is unique due to the presence of both an isopropoxy group and a phenyl ring, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-(2-propan-2-yloxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSGTKCQDRPWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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